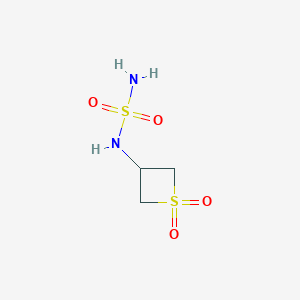
N-(1,1-Dioxido-3-thietanyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxido-3-thietanyl)sulfamide is a chemical compound with the molecular formula C₃H₈N₂O₄S₂ and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-3-thietanyl)sulfamide can be achieved through several methods. One common approach involves the reaction of thietane-1,1-dioxide with sulfamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-3-thietanyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The thietane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted thietane compounds. These products have diverse applications in research and industry .
Scientific Research Applications
N-(1,1-Dioxido-3-thietanyl)sulfamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-3-thietanyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor and acceptor, which allows it to interact with various biological molecules. This interaction can lead to enzyme inhibition, disruption of microbial cell walls, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-Dioxido-3-thietanyl)sulfamide include:
Thietane-1,1-dioxide: A precursor in the synthesis of this compound.
Sulfamide: A related compound with similar chemical properties.
Sulfonyl derivatives: Compounds with similar functional groups and reactivity
Uniqueness
This compound is unique due to its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H8N2O4S2 |
|---|---|
Molecular Weight |
200.2 g/mol |
IUPAC Name |
1,1-dioxo-3-(sulfamoylamino)thietane |
InChI |
InChI=1S/C3H8N2O4S2/c4-11(8,9)5-3-1-10(6,7)2-3/h3,5H,1-2H2,(H2,4,8,9) |
InChI Key |
QVANRQBVKSOBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















